molecular formula C22H18FN3OS B2684920 (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852133-93-8

(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B2684920
CAS No.: 852133-93-8
M. Wt: 391.46
InChI Key: AXGULKWVACORSW-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a sophisticated chemical compound that exhibits multifaceted applications across various fields. Given its intricate structure, the compound is a valuable asset in scientific research, providing unique opportunities for advancement in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone generally involves the following key steps:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate through cyclization of appropriate precursors under controlled acidic conditions.

  • Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl compound via condensation reactions employing suitable thiazole and imidazole derivatives.

  • Coupling of these intermediates using reagents such as coupling agents (e.g., EDC, DCC) to yield the desired methanone.

Industrial Production Methods

For industrial-scale production, streamlined processes are developed that optimize yield and purity, incorporating large-scale batch reactors and automation technologies to enhance efficiency. Parameters such as temperature, pH, and solvent systems are rigorously controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, particularly at the isoquinoline and thiazole rings, using oxidizing agents like KMnO4 or H2O2.

  • Reduction: : Reduction reactions can be performed on specific functional groups within the molecule using reducing agents like NaBH4 or LiAlH4.

  • Substitution: : Various substitution reactions can be carried out, especially at the fluorophenyl and methanone moieties, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : H2O2, KMnO4 in acidic or basic media.

  • Reduction: : NaBH4, LiAlH4 in aprotic solvents.

  • Substitution: : Nucleophilic substitution using halide reagents and catalysts like Pd(PPh3)4.

Major Products

The reactions yield diverse products depending on the nature of the substituents introduced or removed, thus enabling the generation of a wide array of derivatives.

Scientific Research Applications

In Chemistry: : The compound is utilized as a precursor in complex organic syntheses and as a reagent in catalytic studies due to its distinctive structural attributes.

In Biology: : Research explores its interactions with biomolecules, assessing potential pharmaceutical applications including enzyme inhibition and receptor modulation.

In Medicine: : Owing to its unique chemical framework, it's investigated for therapeutic potential, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

In Industry: : Applications extend to material science where its derivatives contribute to the development of advanced polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, such as binding to specific proteins or enzymes, altering their activity. For instance, the fluorophenyl group aids in pi-stacking interactions while the imidazo-thiazole core plays a crucial role in molecular recognition and binding.

Comparison with Similar Compounds

Similar compounds include:

  • (3,4-dihydroisoquinolin-2(1H)-yl)(6-phenyl-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

  • (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

These compounds share core structures but differ in substituents, affecting their physical, chemical, and biological properties. The presence of the fluorophenyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone particularly enhances its binding affinity and specificity in biochemical assays, distinguishing it from its analogues.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-11-10-15-4-2-3-5-17(15)12-25)28-22-24-19(13-26(14)22)16-6-8-18(23)9-7-16/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGULKWVACORSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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